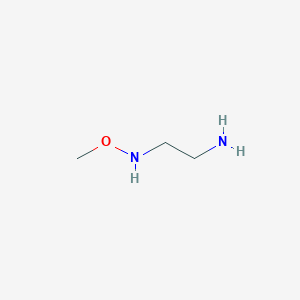
(2-Aminoethyl)(methoxy)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(methoxy)amine is an organic compound with the molecular formula C3H9NO. It is a colorless liquid that is soluble in water and has a characteristic amine odor. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)(methoxy)amine can be synthesized through several methods. One common method involves the reaction of ethanolamine with methanol in the presence of a catalyst. The reaction typically occurs under alkaline conditions and involves azeotropic dehydration with benzaldehyde to generate aldimine, followed by methylation under alkaline conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(methoxy)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(methoxy)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the modification of biomolecules and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(methoxy)amine involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.
2-Methoxyethylamine: This compound has a similar structure but with a methoxy group attached to the ethylamine backbone.
Uniqueness
(2-Aminoethyl)(methoxy)amine is unique due to its specific combination of aminoethyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C3H10N2O |
|---|---|
Peso molecular |
90.12 g/mol |
Nombre IUPAC |
N'-methoxyethane-1,2-diamine |
InChI |
InChI=1S/C3H10N2O/c1-6-5-3-2-4/h5H,2-4H2,1H3 |
Clave InChI |
SSRISSQRWQEFEF-UHFFFAOYSA-N |
SMILES canónico |
CONCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


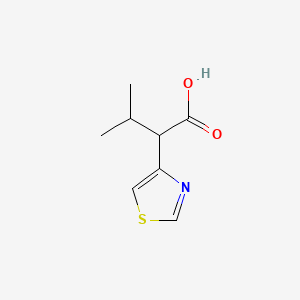

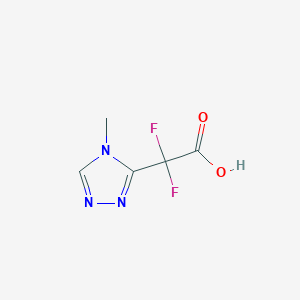
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
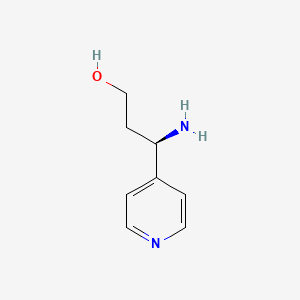
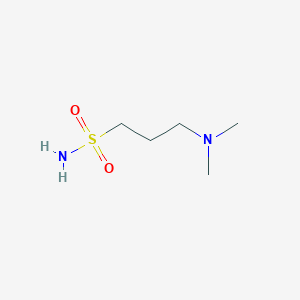
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
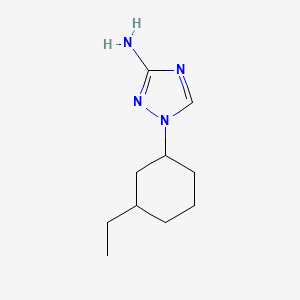
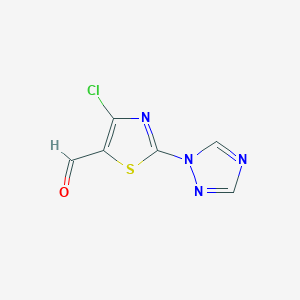
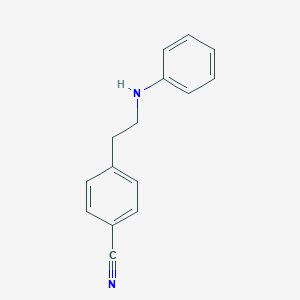

![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
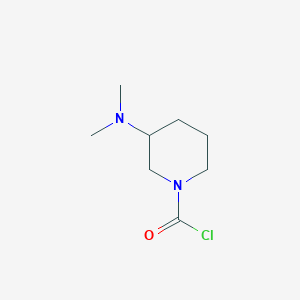
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
